Cas no 73264-91-2 ((11E,13E)-11,13-Hexadecadienal)

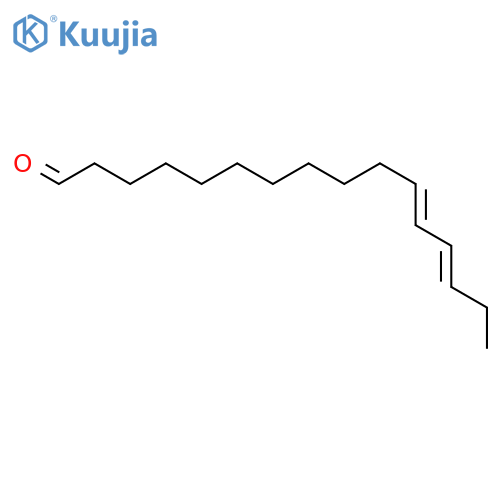

73264-91-2 structure

商品名:(11E,13E)-11,13-Hexadecadienal

CAS番号:73264-91-2

MF:C16H28O

メガワット:236.392925262451

CID:571760

(11E,13E)-11,13-Hexadecadienal 化学的及び物理的性質

名前と識別子

-

- 11,13-Hexadecadienal,(11E,13E)-

- (11E,13E)-hexadeca-11,13-dienal

- 11,13-Hexadecadienal, (E,E)-

- 11,13-hexadecadienal

- (11E,13E)-11,13-Hexadecadienal

-

(11E,13E)-11,13-Hexadecadienal 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | H291116-10mg |

(11E,13E)-11,13-Hexadecadienal |

73264-91-2 | 10mg |

$1642.00 | 2023-05-18 | ||

| TRC | H291116-1mg |

(11E,13E)-11,13-Hexadecadienal |

73264-91-2 | 1mg |

$207.00 | 2023-05-18 |

(11E,13E)-11,13-Hexadecadienal 関連文献

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

73264-91-2 ((11E,13E)-11,13-Hexadecadienal) 関連製品

- 75539-65-0(5,7-Dodecadienal, (5E,7Z)-)

- 69977-24-8((10E,12E)-10,12-Hexadecadienal)

- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)

- 2228287-44-1(1-{1-2-(trifluoromethyl)pyridin-3-ylcyclopropyl}ethan-1-amine)

- 27076-50-2((4-Chlorophenyl)(1H-indol-1-yl)methanone)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)

- 65619-30-9(4-Cyano-4-(3,4-dichlorophenyl)cyclohexanone)

- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量